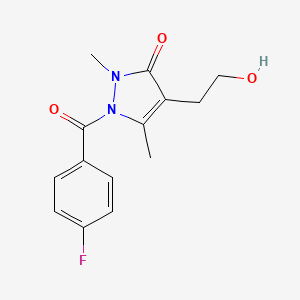

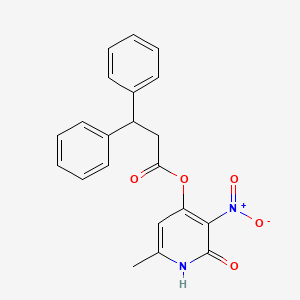

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-diphenylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure analysis of this compound could not be found in the available resources .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the current resources .Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not available in the current resources.科学的研究の応用

Nitro-Mannich/Lactamization Cascades

A notable application involves the use of nitro-Mannich/lactamization cascades for synthesizing pyrrolidinone derivatives. This method is efficient, broad in scope, and highly diastereoselective, facilitating the direct formation of polycyclic pyrrolidinone derivatives from methyl 3-nitropropanoate with in situ formed acyclic imines (Pelletier, Ray, & Dixon, 2009).

Electrophilic and Nucleophilic Synthesis

The compound's versatility is further highlighted in the synthesis of drosophila nicotinic receptor probes through novel approaches using alpha-nitro ketone intermediates as both an electrophile and nucleophile. This process leads to the formation of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran (Zhang, Tomizawa, & Casida, 2004).

Catalytic Applications in Organometallics

The structural utility of pyridine derivatives extends to the catalytic oligomerization of ethylene, where nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands demonstrate significant catalytic activity (Kermagoret & Braunstein, 2008).

Scaffold for Isoxazole Derivatives

Additionally, the compound serves as a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, demonstrating its value in creating complex organic frameworks (Ruano, Fajardo, & Martín, 2005).

Synthetic Equivalents of Functionalized Nitrile Oxides

It also finds application as a synthetic equivalent of functionalized nitrile oxides in the formation of cyclic nitronates, which can be trapped by various monosubstituted ethenes to yield isoxazolines or perhydroisoxazolo[2,3-b]o-oxazines, depending on the ring size of nitronates (Kanemasa, Yoshimiya, & Wada, 1998).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-diphenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-14-12-18(20(23(26)27)21(25)22-14)28-19(24)13-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12,17H,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKODTYDAWHVCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-diphenylpropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2681847.png)

![N,N-diethyl-1-[2-(N-ethyl-3-methylanilino)-2-oxoethyl]-5-methyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2681854.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2681858.png)

![(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride](/img/structure/B2681863.png)

![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/no-structure.png)

![3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2681868.png)